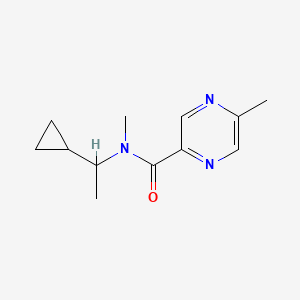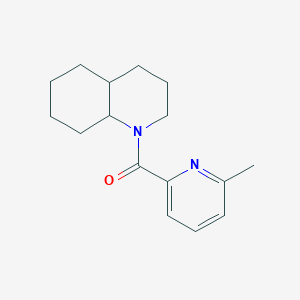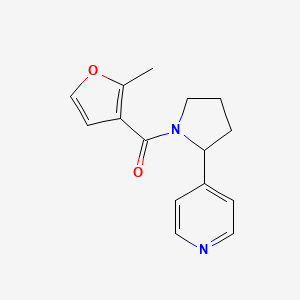
(2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPM is a synthetic compound that is obtained through a complex synthesis method.
Scientific Research Applications
(2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential applications in various fields. One of the most significant applications of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is in the field of cancer research. Studies have shown that (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has potent anticancer activity against various cancer cell lines. (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has shown promising results in the treatment of inflammation and pain.
Mechanism of Action
The mechanism of action of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have shown that (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exerts its effects by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have significant biochemical and physiological effects. Studies have shown that (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can induce apoptosis (programmed cell death) in cancer cells. (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to reduce inflammation and pain in animal models. Additionally, (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily obtained through a complex synthesis method. (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is also stable and can be stored for long periods without degradation. However, (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. Additionally, the complex synthesis method and the high cost of the reagents required for the synthesis of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may limit its use in some laboratories.
Future Directions
There are several future directions for the study of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One of the most significant directions is the investigation of its potential applications in the treatment of cancer. Studies have shown that (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has potent anticancer activity, and further research is needed to determine its efficacy in vivo. Additionally, the investigation of the mechanism of action of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is essential for understanding its effects on various cellular processes. Further research is also needed to determine the safety and toxicity of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in animal models and humans.
Conclusion:
In conclusion, (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The complex synthesis method and the significant biochemical and physiological effects of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone make it an exciting compound for further investigation. The future directions for the study of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone are numerous, and further research is needed to determine its efficacy and safety in various applications.
Synthesis Methods
The synthesis of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 2-methylfuran-3-carboxylic acid, which is then converted to 2-methylfuran-3-ylamine. The second step involves the reaction of 2-methylfuran-3-ylamine with 2-pyridin-4-ylpyrrolidine-1-carboxylic acid to obtain (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. The synthesis of (2-Methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
(2-methylfuran-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(6-10-19-11)15(18)17-9-2-3-14(17)12-4-7-16-8-5-12/h4-8,10,14H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRFSWMUXGTQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)
![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
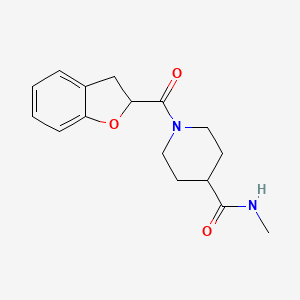
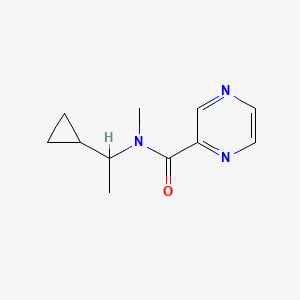
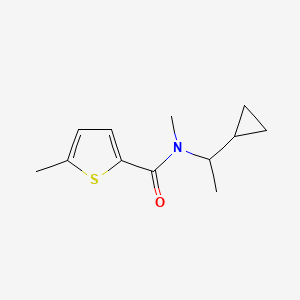
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
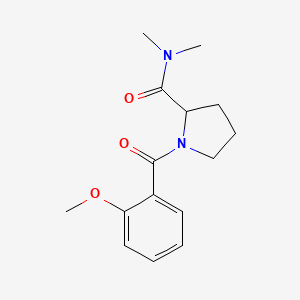
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
